Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran moiety, an ethoxyphenyl group, and a carbamoyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the coupling of the benzofuran core with an ethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the intermediate product to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-((2-((2-phenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate: Lacks the ethoxy group, leading to different chemical properties.
Ethyl 4-((2-((2-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-29-18-12-8-6-10-16(18)24-23(28)22-21(15-9-5-7-11-17(15)31-22)25-19(26)13-14-20(27)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCVVNAHBPFWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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